molecular formula C4H3N3 B1332375 1H-Imidazole-2-carbonitrile CAS No. 31722-49-3

1H-Imidazole-2-carbonitrile

Cat. No. B1332375
CAS RN: 31722-49-3
M. Wt: 93.09 g/mol
InChI Key: QMQZIXCNLUPEIN-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carbonitrile is a chemical compound that serves as a core structure for various derivatives with potential applications in medicinal chemistry and as intermediates in organic synthesis. The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is a feature of many biologically active compounds.

Synthesis Analysis

The synthesis of imidazole carbonitriles and their derivatives can be achieved through various methods. For instance, a four-component condensation reaction has been utilized to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, demonstrating the versatility of imidazole carbonitriles in multi-component reactions . Another approach involves the cyclocondensation of amino-pyrazole carbonitriles with α-bromoacetophenone derivatives, yielding 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles . These methods highlight the reactivity of the imidazole ring and its utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of imidazole carbonitriles can be elucidated using various spectroscopic techniques. X-ray crystallography has been employed to confirm the structure of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, which also features an imidazole ring . The crystal structure analysis reveals intermolecular interactions, such as hydrogen bonding, which can influence the compound's properties and reactivity.

Chemical Reactions Analysis

Imidazole carbonitriles participate in a variety of chemical reactions. For example, cine-substitution reactions have been used to synthesize nitro-substituted imidazole carbonitriles . Additionally, 1H-imidazole-3-oxides have been shown to undergo 1,3-dipolar cycloaddition reactions, leading to the formation of imidazol-2-ones and malononitriles . These reactions demonstrate the reactivity of the imidazole moiety and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole carbonitriles are influenced by their molecular structure. The presence of the nitrile group contributes to the compound's polarity and reactivity. Imidazole carbonitriles have been used as catalysts, such as in the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles, where they facilitate the reaction under green chemistry conditions . The reactivity and catalytic activity of these compounds are essential for their application in the synthesis of biologically active molecules and materials.

Scientific Research Applications

Imidazole and its derivatives have found applications in various scientific fields . Here are some of them:

1. Medicine Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They have been used in the development of drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral properties, and enzyme inhibitors . Some commercially available drugs containing the imidazole ring include clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Synthetic Chemistry Imidazole derivatives are used in synthetic chemistry for the synthesis of biologically active molecules . There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

3. Industry Imidazole derivatives have found applications in the industry as selective plant growth regulators, fungicides, herbicides, and therapeutic agents . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .

4. Dyes for Solar Cells and Other Optical Applications Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

5. Functional Materials Imidazoles are used in the creation of functional materials . Their versatility and utility in a number of areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .

6. Catalysis Imidazoles have found applications in catalysis . They are used in green chemistry and organometallic catalysis, extending their application as ionic liquids and N-heterocyclic carbenes (NHCs) .

7. Antibacterial and Antifungal Agents Imidazole derivatives have been found to have antibacterial and antifungal properties . These properties make them valuable in the development of new drugs and treatments for various infections .

8. Dye Synthesis Imidazole derivatives are used in the synthesis of dyes . These dyes can be used in a variety of applications, including solar cells and other optical applications .

9. Sanitizers and Corrosion Inhibitors Imidazole derivatives are used in the production of sanitizers and corrosion inhibitors . These compounds are essential in maintaining cleanliness and preventing corrosion in various industries .

10. Antioxidants and Copolymer Synthesis Imidazole derivatives are used as antioxidants and in the synthesis of copolymers . These applications are important in various fields, including food preservation and materials science .

11. Alkaloids, Morphine, Vinblastine, and Reserpine Imidazole derivatives are found in several compounds of natural origin, such as alkaloids, morphine, vinblastine, and reserpine . These compounds have significant medicinal value and are used in the treatment of various health conditions .

12. Cephalosporin, Penicillin, and Other Antibiotics Imidazole derivatives are present in more than 85% of all physiologically active chemical compounds, including antibiotics like cephalosporin and penicillin . These antibiotics are crucial in the treatment of bacterial infections .

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1H-imidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c5-3-4-6-1-2-7-4/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQZIXCNLUPEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340406
Record name 1H-Imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-2-carbonitrile

CAS RN

31722-49-3
Record name 1H-Imidazole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31722-49-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
G Mlostoń, M Celeda, GKS Prakash… - Helvetica Chimica …, 2000 - Wiley Online Library
… 1-Benzyl-4,5-diphenyl-1H-imidazole-2-carbonitrile (2j): 1.07 g (64%). Mp 116 ± 1178 (EtOH). IR: 2210m (CN), 1600m, 1500s, 1450vs, 1425s, 1335s, 1090m, 1040m, 985m, 825m, 780vs…
Number of citations: 38 onlinelibrary.wiley.com
YE Qian, ZHU Fu-Wei, W Fu-Hua… - Journal of Food Safety …, 2020 - search.ebscohost.com
… MS/MS) method for the determination of cyazofamid and its metabolite 4-chloro-5-(4-tolyl) -1H-imidazole2-carbonitrile (CCIM), and to evaluate the risk of dietary intake based on the …
Number of citations: 5 search.ebscohost.com
EV Tretyakov, OV Koreneva, GV Romanenko… - Polyhedron, 2004 - Elsevier
… An effective method for the synthesis of 4,4,5,5-tetramethyl-3-oxide-1-oxyl-4,5-dihydro-1H-imidazole-2-carbonitrile (1) has been found. 4,4,5,5-Tetramethyl-3-oxide-1-oxyl-4,5-dihydro-…
Number of citations: 21 www.sciencedirect.com
Y Wang, L Fu, Z Xu, S Ji… - Journal of …, 2022 - academic.oup.com
… Its main degradation product in plants, 4-Chloro-5-(4-tolyl)-1H-imidazole-2-carbonitrile (CCIM), is more toxic than cyazofamid itself (3). Their residues in agricultural products may bring …
Number of citations: 1 academic.oup.com
J Kannoujia, D Nagineni, R Rodda… - Chemistry–An Asian …, 2023 - Wiley Online Library
… The first approach was to attempt the synthesis of cyazofamid by taking N, N dimethylsulfamoylchloride, and 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile as the starting …
Number of citations: 1 onlinelibrary.wiley.com
HM Patel, MN Noolvi, NS Sethi, AK Gadad… - Arabian Journal of …, 2017 - Elsevier
… The starting compound 1-methyl-1H-imidazole-2-carbonitrile 2 was prepared by stirring cyanogen bromide and 4-N,N-dimethylamiopyridine with 1-methyl-1H-imidazole 1 under argon …
Number of citations: 60 www.sciencedirect.com
P Kannekanti, SK Nukala, M Bangaru… - …, 2023 - Wiley Online Library
… At the outset, the reaction of 1-methyl-1H-imidazole-2-carbonitrile (1) with NaN 3 (2) and I 2 in DMF at 120 C for 13 h followed by action with HCl solution provided the 5-(1-methyl-1H-…
P Magdolen, A Vasella - Helvetica chimica acta, 2005 - Wiley Online Library
… 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbonitrile (27b). A soln. of 21b (1.074 g, 3.32 mmol) in THF (60 ml) was cooled to ¿ 108, treated with 1.6m BuLi in hexane (2.3 ml, 3.65 …
Number of citations: 15 onlinelibrary.wiley.com
MSS do Nascimento, VRF Câmara… - Medicinal …, 2020 - ingentaconnect.com
… In a 100 mL flask equipped with reflux condenser sodium ethoxide (2.98 mmol, 1 eq.), 1-methyl-5-nitro-1Himidazole-2-carbonitrile 41 (6.16 mmol, 2.05 eq.) and 5 mL of ethanol were …
Number of citations: 1 www.ingentaconnect.com
GL Lu, A Ashoorzadeh, RF Anderson, AV Patterson… - Tetrahedron, 2013 - Elsevier
5-Bromomethyl-4-nitroimidazoles have utility as bioreductive trigger precursors for the preparation of hypoxia-selective prodrugs. Here we describe an efficient two-step synthesis of 5-(…
Number of citations: 16 www.sciencedirect.com

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